molecular formula C8H8F3N B12985963 3-(1,1-Difluoroethyl)-5-fluoroaniline

3-(1,1-Difluoroethyl)-5-fluoroaniline

Cat. No.: B12985963
M. Wt: 175.15 g/mol
InChI Key: LWYIMXJBBWWURN-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)-5-fluoroaniline is an aromatic amine compound characterized by the presence of both difluoroethyl and fluoro groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . This reaction is carried out under specific conditions to ensure the successful attachment of the difluoroethyl group.

Industrial Production Methods

Industrial production of 3-(1,1-Difluoroethyl)-5-fluoroaniline may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of efficient catalysts and reagents, along with controlled reaction environments, is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)-5-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the nickel-catalyzed difluoroethylation reaction mentioned earlier uses 1,1-difluoroethyl chloride as the reagent .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

3-(1,1-Difluoroethyl)-5-fluoroaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroethyl)-5-fluoroaniline involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with enzymes and receptors. For example, fluorinated compounds often exhibit enhanced metabolic stability and altered binding affinities to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1-Difluoroethyl)-5-fluoroaniline is unique due to the presence of both difluoroethyl and fluoro groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

IUPAC Name

3-(1,1-difluoroethyl)-5-fluoroaniline

InChI

InChI=1S/C8H8F3N/c1-8(10,11)5-2-6(9)4-7(12)3-5/h2-4H,12H2,1H3

InChI Key

LWYIMXJBBWWURN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)F)N)(F)F

Origin of Product

United States

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